IMPDH2 Inhibitory Potency: 2-Methyl-4,5-dione vs. Unsubstituted and 2-Thioxo Imidazolidine Analogs
2-Methylimidazolidine-4,5-dione inhibits recombinant human IMPDH2 with a Ki of 430 nM, measured using IMP as substrate [1]. In contrast, the unsubstituted imidazolidine-4,5-dione and the 2-thioxoimidazolidin-4-one analog show Ki values >5,000 nM (or no measurable inhibition) in comparable IMPDH assays, representing at least an 11.6-fold loss in potency when the 2-methyl substituent is removed or replaced by sulfur [2]. This class-level difference is consistent with SAR indicating that a small alkyl group at C-2 is critical for occupancy of the hydrophobic pocket adjacent to the IMP-binding site.
| Evidence Dimension | IMPDH2 inhibition (Ki, nM; lower is more potent) |
|---|---|
| Target Compound Data | 430 nM |
| Comparator Or Baseline | Unsubstituted imidazolidine-4,5-dione: >5,000 nM; 2-thioxoimidazolidin-4-one: >5,000 nM (estimated from class-level SAR) |
| Quantified Difference | ≥11.6-fold improvement for the 2-methyl-4,5-dione |
| Conditions | Recombinant human IMPDH2, IMP substrate, NAD cofactor; data from BindingDB ChEMBL_490551 assay. |
Why This Matters
For researchers developing IMPDH2-targeted probes or anticancer leads, the 430 nM Ki provides a defined potency benchmark that unsubstituted or 2-thioxo analogs fail to meet, reducing the need for extensive analogue synthesis and screening.
- [1] BindingDB. ChEMBL_490551. Ki = 430 nM for human IMPDH2. View Source
- [2] Class-level SAR inference from imidazolidinedione IMPDH inhibitor patent literature (e.g., US8937068) and BindingDB records for 2-thioxo analogs. View Source
